2-(Oxetan-2-ylmethyl)isoindoline-1,3-dione
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Overview
Description
2-(Oxetan-2-ylmethyl)isoindoline-1,3-dione is a compound that features both an oxetane ring and an isoindole dione structure. This unique combination of functional groups makes it an interesting subject for research in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Oxetan-2-ylmethyl)isoindoline-1,3-dione typically involves the formation of the oxetane ring followed by the introduction of the isoindole dione moiety. One common method is the cyclization of a suitable precursor through intramolecular Williamson etherification. This reaction often requires the use of a strong base and an appropriate solvent to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. This includes scaling up the reaction conditions, using continuous flow reactors, and employing catalysts to improve yield and efficiency. The choice of solvents and reagents is also crucial to ensure the process is economically viable and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: 2-(Oxetan-2-ylmethyl)isoindoline-1,3-dione can undergo various chemical reactions, including:
Oxidation: The oxetane ring can be oxidized to form more reactive intermediates.
Reduction: The isoindole dione moiety can be reduced to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the oxetane ring can lead to the formation of epoxides, while reduction of the isoindole dione can yield various amine derivatives .
Scientific Research Applications
2-(Oxetan-2-ylmethyl)isoindoline-1,3-dione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug discovery and development.
Medicine: Its derivatives may exhibit pharmacological activities, such as anti-inflammatory or anticancer properties.
Mechanism of Action
The mechanism of action of 2-(Oxetan-2-ylmethyl)isoindoline-1,3-dione involves its interaction with specific molecular targets. The oxetane ring can act as a reactive site for binding to enzymes or receptors, while the isoindole dione moiety can participate in hydrogen bonding and other interactions. These combined effects can modulate the activity of biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
2-oxetanyl derivatives: These compounds share the oxetane ring but differ in the attached functional groups.
Isoindole dione derivatives: These compounds have the isoindole dione structure but lack the oxetane ring.
Uniqueness: 2-(Oxetan-2-ylmethyl)isoindoline-1,3-dione is unique due to the combination of the oxetane ring and isoindole dione moiety. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to its individual components .
Properties
Molecular Formula |
C12H11NO3 |
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Molecular Weight |
217.22 g/mol |
IUPAC Name |
2-(oxetan-2-ylmethyl)isoindole-1,3-dione |
InChI |
InChI=1S/C12H11NO3/c14-11-9-3-1-2-4-10(9)12(15)13(11)7-8-5-6-16-8/h1-4,8H,5-7H2 |
InChI Key |
FEFWEZUMPDPQLX-UHFFFAOYSA-N |
Canonical SMILES |
C1COC1CN2C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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